4-O-alpha-D-Glucopyranosyl-D-fructofuranose

sweetness potency sensory evaluation sugar reduction

4-O-alpha-D-Glucopyranosyl-D-fructofuranose, systematically named maltulose, is a reducing disaccharide (C₁₂H₂₂O₁₁, MW 342.30) composed of α-D-glucopyranose and β-D-fructofuranose joined by an α-(1→4) glycosidic bond. It is a rare sugar found in honey (1–3% of total sugars) and starch hydrolysates, and belongs to the class of sucrose linkage isomers that includes trehalulose, turanose, leucrose, and palatinose.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
Cat. No. B13414105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-O-alpha-D-Glucopyranosyl-D-fructofuranose
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6-,7+,8-,9-,10+,11-,12?/m1/s1
InChIKeyJCQLYHFGKNRPGE-VXWJIGGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-O-alpha-D-Glucopyranosyl-D-fructofuranose (Maltulose): Procurement-Relevant Structural and Physicochemical Baseline


4-O-alpha-D-Glucopyranosyl-D-fructofuranose, systematically named maltulose, is a reducing disaccharide (C₁₂H₂₂O₁₁, MW 342.30) composed of α-D-glucopyranose and β-D-fructofuranose joined by an α-(1→4) glycosidic bond [1]. It is a rare sugar found in honey (1–3% of total sugars) and starch hydrolysates, and belongs to the class of sucrose linkage isomers that includes trehalulose, turanose, leucrose, and palatinose [2]. Maltulose is currently of interest as a potential low‐sweetness, low‐cariogenic food ingredient and as a research probe for carbohydrate‐active enzymes.

Why 4-O-alpha-D-Glucopyranosyl-D-fructofuranose Cannot Be Treated as an Interchangeable Disaccharide Sweetener


Maltulose is one of five linkage isomers of sucrose, yet the position of the glycosidic bond (α‑1,4 versus α‑1,2 in sucrose or α‑1,6 in isomaltulose) profoundly alters its recognition by human sweet‐taste receptors, digestive hydrolases, and oral microbial enzymes [1]. Consequently, substituting maltulose with a “generic” disaccharide such as maltose, isomaltulose, or leucrose without experimental verification would mispredict sweetness intensity, digestibility, glycemic impact, and cariogenic potential. The quantitative evidence below demonstrates exactly where maltulose diverges from its closest structural analogs.

4-O-alpha-D-Glucopyranosyl-D-fructofuranose: Quantitative Differentiation Evidence Against Closest Comparators


Relative Sweetness: Maltulose Delivers Only 31% of Sucrose Sweetness, Offering a Milder Sweetness Profile than Isomaltulose

Maltulose exhibits a relative sweetness of 31% compared to sucrose, as determined by sensory panel evaluation [1]. In contrast, the commercially dominant sucrose isomer isomaltulose (palatinose) exhibits a relative sweetness of approximately 50% of sucrose (class‐level inference from multiple commercial and regulatory sources) [2]. This 19‐percentage‐point difference means maltulose provides substantially lower sweetness per gram, which can be advantageous when a disaccharide bulking agent with minimal sweet taste is required.

sweetness potency sensory evaluation sugar reduction

Hepatic Lipogenic Enzyme Activity: Maltulose Is Less Lipogenic Than Sucrose, Comparable to Maltose

In a controlled rat refeeding study (45% carbohydrate diet, 2‐day protocol), hepatic malic enzyme (ME) activity was significantly lower in animals fed maltulose compared with those fed sucrose, while glucose-6-phosphate dehydrogenase (G6PD) and ME activities were similar between maltulose and maltose groups [1]. This indicates that substitution of sucrose with maltulose attenuates hepatic lipogenic enzyme induction, a key determinant of de novo lipogenesis.

lipogenesis malic enzyme metabolic health

Non-Cariogenicity: Maltulose Fails to Support Growth of Cariogenic Streptococcus mutans

Unlike sucrose, maltulose does not serve as a growth substrate for oral streptococci including Streptococcus mutans, the primary etiological agent of dental caries [1]. This property stems from the inability of oral streptococcal sucrose-6-phosphate hydrolase to recognize the α‑1,4 linkage isomer. Although shared with other sucrose isomers (isomaltulose, leucrose), this feature fundamentally differentiates maltulose from cariogenic dietary sugars.

dental caries oral microbiology tooth-friendly

Scalable Synthesis: Microwave Isomerization Achieves 30% Maltulose Yield with 0.82 Selectivity in Under 2 Minutes

Microwave-assisted isomerization of maltose using uncalcined scallop shell powder as a solid base catalyst delivers a maltulose yield of approximately 30% within 105 seconds, with an average selectivity of 0.822 [1]. The catalyst simultaneously neutralizes acidic by-products, maintaining pH 7–9 and suppressing side‐reactions that typically cause browning and yield loss in conventional alkaline isomerization. Traditional thermal methods (e.g., Brands & van Boekel, 2003) require longer times and produce lower yields with more extensive by-product formation.

sugar isomerization process chemistry scalability

4-O-alpha-D-Glucopyranosyl-D-fructofuranose: Evidence-Backed Application Scenarios for Procurement Decision-Making


Low-Sweetness Disaccharide Bulking Agent for Sugar-Reduced Formulations

With a relative sweetness of only 31% vs. sucrose [1], maltulose can partially replace sucrose to reduce sweetness intensity while maintaining the textural and humectant functions of a disaccharide. This scenario is particularly valuable in baked goods, confectionery, and beverages where a clean, non-high-intensity sweetener profile is desired.

Tooth-Friendly Confectionery and Oral-Health Products

Because maltulose does not support the growth of cariogenic Streptococcus mutans [2], it is a viable sucrose substitute in chewing gums, lozenges, and other products positioned for dental health. Its non-cariogenic character is comparable to isomaltulose, but its lower sweetness offers a differentiated sensory profile.

Metabolic Research on Dietary-Induced Lipogenesis

The observation that maltulose induces lower hepatic malic enzyme activity than sucrose in a rodent model [3] makes it a candidate carbohydrate source for studies investigating the link between disaccharide structure and hepatic de novo lipogenesis. Researchers procuring maltulose for metabolic studies can expect a compound that dissociates caloric provision from lipogenic potency.

Scalable Production of a Rare Sucrose Isomer for Prebiotic and Enzyme-Substrate Studies

The demonstrated microwave-assisted isomerization process with 30% yield and 0.82 selectivity [4] enables cost-effective production of maltulose for use as a substrate in α-glucosidase assays, prebiotic fermentation screens, and bacterial metabolism studies involving Klebsiella, Fusobacterium, and related genera.

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